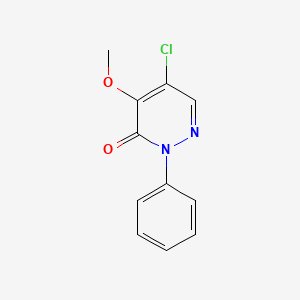

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone

Description

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro substituent at position 5, a methoxy group at position 4, and a phenyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, often explored for their pharmacological and agrochemical applications. This compound’s structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

5-chloro-4-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-9(12)7-13-14(11(10)15)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRENYEBQTKKRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds generally involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions may lead to the formation of corresponding hydrazines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Cardiovascular Agents

The compound has been studied for its antiarrhythmic properties, particularly in preventing ventricular and auricular fibrillations. Research indicates that derivatives of pyridazinones, including 5-chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone, exhibit significant hypotensive actions and can inhibit platelet aggregation, which is crucial in managing cardiovascular diseases .

Table 1: Cardiovascular Effects of Pyridazinone Derivatives

| Compound Name | Effect | Reference |

|---|---|---|

| This compound | Antiarrhythmic | |

| 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Hypotensive | |

| CI-914 (Dihydropyridazinone) | Positive inotropic activity |

Antimicrobial Activity

Pyridazinones have shown promising antimicrobial properties. Recent studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities against pathogenic strains, making them potential candidates for new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 6-(4-Chlorobenzoyl)-2-substituted-3(2H)-pyridazinone | Antifungal |

Structure-Activity Relationship

The structure of pyridazinone derivatives significantly influences their biological activity. For instance, the introduction of various substituents at specific positions on the pyridazinone ring has been correlated with enhanced potency against different biological targets, including phosphodiesterase enzymes involved in cardiovascular function .

Table 3: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 5-Methyl Group | Increased potency | |

| Para-substituted Phenyl | Strong platelet aggregation inhibition |

Synthesis and Evaluation

A significant study involved synthesizing a series of pyridazinone derivatives to evaluate their effects on platelet aggregation and myocardial contractility. The findings indicated that certain compounds exhibited more potent effects than established drugs like amrinone and milrinone, suggesting their potential as therapeutic agents for heart conditions .

Case Study Summary:

Researchers synthesized several derivatives and tested them for their ability to inhibit collagen-induced platelet aggregation in vitro. The most effective compounds were further analyzed for their pharmacokinetic profiles and therapeutic indices.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on its biological activity, which may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Compared :

4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone (Compound 4 in ): Substituents: β-Trifluoroethyl (position 2), Cl (4), OMe (5). Stability: The β-trifluoroethyl group is highly sensitive to strong bases (e.g., NaOMe), leading to elimination byproducts rather than substitution products . In contrast, the phenyl group in the target compound enhances stability under similar conditions due to its aromatic resonance and reduced susceptibility to elimination.

5-Chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone (): Substituents: OH (4), Cl (5), Ph (2). Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, making it more reactive in nucleophilic substitutions compared to the methoxy group in the target compound.

5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone (): Substituents: NH₂ (5), Cl (4), Ph (2). Enzymatic Interaction: The amino group enables participation in redox reactions, such as its role as a substrate for chloridazon-catechol dioxygenase . The methoxy group in the target compound lacks this biochemical versatility.

Table 1: Substituent Impact on Reactivity

| Compound | Position 2 | Position 4 | Position 5 | Stability Under Basic Conditions | Key Reactivity Features |

|---|---|---|---|---|---|

| Target Compound | Ph | OMe | Cl | High (aromatic stabilization) | Moderate nucleophilic substitution |

| 4 (β-Trifluoroethyl analog) | CF₃CH₂ | Cl | OMe | Low (elimination-prone) | Base-sensitive alkylation |

| 5-Hydroxy analog | Ph | OH | Cl | Moderate | High polarity, H-bond donor |

| 5-Amino analog | Ph | Cl | NH₂ | High | Enzymatic redox activity |

Key Compounds Compared :

Oxadiazolyl 3(2H)-pyridazinone (ODP) (): Substituents: tert-Butyl (2), Cl (4), oxadiazolyl-methoxy (5). Activity: Exhibits insecticidal properties by inhibiting larval growth in lepidopterans (e.g., Plutella xylostella) via antifeedant effects . The target compound’s phenyl and methoxy groups may favor different bioactivity pathways, such as CNS modulation.

Emorfazone (): Substituents: Ethoxy (4), methyl (2), morpholino (5). Activity: Clinically used for pain and inflammation management. The morpholino group enhances solubility and target binding compared to the phenyl group in the target compound .

Physicochemical Properties

Key Compounds Compared :

5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone (): Substituents: HOCH₂CH₂ (4), Cl (5). Solubility: The hydroxyethyl group increases hydrophilicity (logP ~1.2), whereas the methoxy group in the target compound offers moderate polarity (estimated logP ~2.5).

4-Chloro-2-methyl-5-(β-trifluoroethoxy)-3(2H)-pyridazinone (Compound 8 in ): Substituents: CF₃CH₂O (5), Cl (4), CH₃ (2). Lipophilicity: The trifluoroethoxy group significantly increases lipophilicity (logP ~3.0), enhancing membrane permeability compared to the target compound .

Table 3: Physicochemical Properties

| Compound | logP (Est.) | Water Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2.5 | ~0.1 | OMe, Cl, Ph |

| 5-Hydroxyethyl analog | 1.2 | ~5.0 | HOCH₂CH₂, Cl |

| Trifluoroethoxy analog | 3.0 | ~0.05 | CF₃CH₂O, Cl |

Biological Activity

5-Chloro-4-methoxy-2-phenyl-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyridazinone family, characterized by a pyridazine ring substituted with a chloro and methoxy group. Its molecular formula is with a molecular weight of approximately 250.68 g/mol. The structural uniqueness contributes to its varied biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases such as arthritis.

3. Anticancer Potential

This compound has been evaluated for its anticancer activity against several cancer cell lines. Notably, it demonstrated significant cytotoxic effects on MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in tumor growth and inflammation, leading to reduced cell proliferation and inflammatory responses.

- Receptor Modulation : It modulates receptor activity associated with pain and inflammation, contributing to its analgesic effects.

Study on Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .

Inflammation Model Study

In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory claims.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.